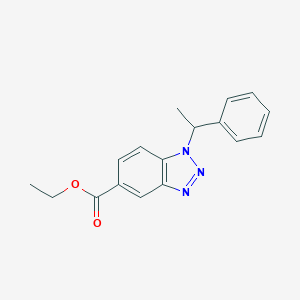![molecular formula C21H24N2O4S B249524 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide](/img/structure/B249524.png)
4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors. BTK is a protein that plays a critical role in the growth and survival of cancer cells. Therefore, inhibitors of BTK, such as TAK-659, have been developed to target cancer cells and slow down their growth.
Mecanismo De Acción
4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide works by inhibiting the activity of BTK, a protein that plays a critical role in the growth and survival of cancer cells. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide leads to the disruption of the BCR signaling pathway, resulting in the inhibition of the growth and survival of cancer cells.
Biochemical and Physiological Effects:
4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide has been shown to have potent biochemical and physiological effects in preclinical studies. 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide has been shown to inhibit the activity of BTK in cancer cells, leading to the inhibition of the BCR signaling pathway. 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the death of cancer cells. In addition, 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide has been shown to inhibit the migration and invasion of cancer cells, leading to the inhibition of cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide is its specificity for BTK. 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide has been shown to have minimal off-target effects, which makes it a promising candidate for the treatment of cancer. However, one of the limitations of 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide is its potential for drug resistance. Cancer cells can develop resistance to BTK inhibitors, which can limit the effectiveness of 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide.
Direcciones Futuras
There are several future directions for the development of 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide. One direction is the combination of 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide with other cancer drugs to enhance its efficacy. 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide has been shown to synergize with other cancer drugs, such as venetoclax and lenalidomide. Another direction is the development of 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide for the treatment of other types of cancer, such as prostate cancer and ovarian cancer. Finally, the development of 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide for use in combination with immunotherapy is also a promising direction for future research.
Métodos De Síntesis
The synthesis of 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide involves a series of chemical reactions that are carried out in a laboratory setting. The process starts with the preparation of 4-aminobenzenesulfonamide, which is then reacted with 2-(2-chloroethyl)-1,3-dioxolane to form 4-{2-[({2-(2-chloroethyl)-1,3-dioxolan-2-yl}methyl)amino]ethyl}benzenesulfonamide. This intermediate compound is then reacted with 5-(4-(1-hydroxyethyl)phenyl)furan-2-ylmethanamine to form the final product, 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide.
Aplicaciones Científicas De Investigación
4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide has been extensively studied for its potential use in the treatment of various types of cancer. In preclinical studies, 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide has shown promising results in inhibiting the growth and survival of cancer cells. 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide has also been studied for its potential use in the treatment of solid tumors, such as lung cancer and breast cancer.
Propiedades
Nombre del producto |
4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide |
|---|---|
Fórmula molecular |
C21H24N2O4S |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
4-[2-[[5-[4-(1-hydroxyethyl)phenyl]furan-2-yl]methylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C21H24N2O4S/c1-15(24)17-4-6-18(7-5-17)21-11-8-19(27-21)14-23-13-12-16-2-9-20(10-3-16)28(22,25)26/h2-11,15,23-24H,12-14H2,1H3,(H2,22,25,26) |
Clave InChI |
GHFIMGMFQDZOPF-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCCC3=CC=C(C=C3)S(=O)(=O)N)O |
SMILES canónico |
CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCCC3=CC=C(C=C3)S(=O)(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(9H-carbazol-9-yl)propyl]-2,2-dichloro-1-methylcyclopropanecarboxamide](/img/structure/B249447.png)


![N-[2-(biphenyl-4-yloxy)ethyl]acetamide](/img/structure/B249454.png)






![N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide](/img/structure/B249467.png)
![2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate](/img/structure/B249469.png)
